Methyl-1-thio-beta-D-galactopyranoside

Description

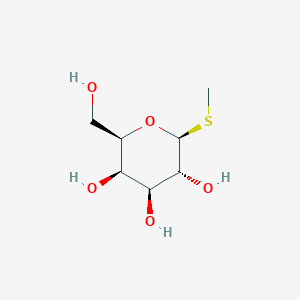

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thioglycoside derivative of galactose, characterized by a sulfur atom replacing the oxygen at the anomeric position (C1) and a methyl group as the aglycone. Its structure confers unique biochemical properties, making it a critical tool in studying bacterial carbohydrate transport systems. Specifically, TMG is a substrate for the methyl-galactoside (MG) permease in E. coli, facilitating research on the lactose operon and sugar uptake mechanisms .

The thioglycosidic bond in TMG enhances its resistance to enzymatic hydrolysis compared to oxygen-linked glycosides, a feature exploited in transport assays to monitor permease activity without degradation .

Structure

2D Structure

Properties

CAS No. |

155-30-6 |

|---|---|

Molecular Formula |

C7H14O5S |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1 |

InChI Key |

LZFNFLTVAMOOPJ-XMAYFYEJSA-N |

SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

155-30-6 |

Pictograms |

Irritant |

Synonyms |

methyl 1-thio-beta-D-galactopyranoside methyl beta-D-thiogalactopyranoside methyl beta-D-thiogalactoside methylthiogalactoside thiomethylgalactoside |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 1-thio- typically involves the thioglycosylation of methyl galactopyranoside. This reaction is carried out using thiol reagents under acidic conditions to form the thioether linkage . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of beta-D-Galactopyranoside, methyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as crystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, methyl 1-thio- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the thioether group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted galactopyranosides .

Scientific Research Applications

Induction of Protein Expression

MThGal as an Inducer

Methyl-1-thio-beta-D-galactopyranoside is primarily utilized as an inducer of the lac operon in Escherichia coli. It serves as an alternative to isopropyl β-D-thiogalactoside (IPTG), allowing for controlled expression of recombinant proteins. Studies demonstrate that MThGal can effectively induce protein synthesis while minimizing proteolysis during the expression process, which is crucial for obtaining high-quality proteins .

Comparison with IPTG

Research indicates that MThGal may provide advantages over IPTG, such as reduced bacterial growth inhibition and more stable protein yields. For instance, a comparative study showed that MThGal led to significantly lower proteolysis rates compared to IPTG during protein expression experiments .

Enzyme Inhibition Studies

Competitive Inhibition of β-Galactosidase

MThGal acts as a competitive inhibitor of β-galactosidase, an enzyme critical for hydrolyzing galactosides. Its inhibition constant () has been measured at 1.8 mM, indicating its effectiveness in blocking the hydrolysis of various substrates, including β-d-galactopyranosyl azide and o-nitrophenyl β-d-galactopyranoside . This property makes it a valuable tool for studying enzyme kinetics and mechanisms.

Biochemical Pathway Analysis

By inhibiting β-galactosidase activity, researchers can dissect metabolic pathways involving galactose metabolism. This has implications in understanding lactose intolerance and designing therapeutic strategies for related disorders .

Glycobiology Research

Role in Glycobiology

In glycobiology, MThGal is employed to investigate glycosylation processes and the interactions between carbohydrates and proteins. Its structural similarity to natural substrates allows it to serve as a substrate mimic in various biochemical assays .

Applications in Drug Development

The compound's ability to inhibit specific glycosyltransferases positions it as a candidate for drug development targeting glycan-related diseases. For instance, derivatives of MThGal have been explored for their potential to inhibit galectin-3, a protein implicated in cancer progression and inflammation .

Case Studies

Mechanism of Action

Beta-D-Galactopyranoside, methyl 1-thio- exerts its effects by mimicking natural sugars and interacting with carbohydrate-binding proteins. It binds to specific receptors or enzymes, inhibiting or modifying their activity. The molecular targets include enzymes involved in carbohydrate metabolism and proteins that recognize specific sugar moieties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of TMG with Analogous Compounds

Key Comparative Insights:

Aglycone Modifications: Alkyl Chain Length: TMG’s methyl group contrasts with octyl beta-D-galactopyranoside’s longer chain, which enhances surfactant properties but reduces solubility in aqueous systems . Aromatic vs. Aliphatic Aglycones: Phenyl thiogalactopyranosides (e.g., ) exhibit increased lipophilicity, favoring use in organic synthesis, whereas TMG’s smaller methyl group suits biological assays .

Sugar Configuration and Linkages: Galactose vs. Glucose: TMG’s galactose core distinguishes it from methyl beta-D-glucopyranoside, which is specific to glucosidases . Thioglycosidic Bond: The 1-thio linkage in TMG and its analogs (e.g., ) confers resistance to glycosidases, enabling stable substrate-enzyme interaction studies .

Protecting Groups :

- Benzylidene () and benzyl groups () protect hydroxyl moieties during synthesis, directing regioselective reactions. TMG lacks such protections, simplifying its use in physiological conditions .

Biological Specificity: TMG’s selectivity for MG permease highlights the role of the thio bond in transporter recognition, whereas glucopyranosides () or mannopyranosides () target distinct enzymes .

Biological Activity

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thiogalactoside derivative of methyl β-D-galactopyranoside, which has garnered attention for its biological activities, particularly in the context of bacterial interactions and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

TMG is synthesized through the modification of methyl β-D-galactopyranoside. The synthesis typically involves the introduction of a sulfur atom at the anomeric position, which alters its interaction with biological systems compared to its non-thio analogs. This modification enhances its solubility and potential as a substrate for specific biological reactions.

Antimicrobial Properties

TMG has been shown to exhibit significant antimicrobial properties. A study demonstrated that various derivatives of methyl β-D-galactopyranoside, including TMG, displayed promising inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| TMG | 0.352 ± 0.02 | 0.704 ± 0.02 |

| Methyl β-D-Galactopyranoside | 0.703 ± 0.01 | 1.408 ± 0.04 |

The mechanism by which TMG exerts its antimicrobial effects involves its ability to act as a substrate for bacterial transport systems, specifically the lactose permease in Escherichia coli. This protein facilitates the uptake of β-galactosides, including TMG, into the bacterial cell while simultaneously importing protons, which may influence cellular metabolism and energy production .

Molecular Docking Studies

Recent computational studies have employed molecular docking techniques to investigate the binding affinities of TMG derivatives with various target proteins, including those associated with SARS-CoV-2. These studies indicate that TMG derivatives can form stable interactions with key residues in the target proteins, suggesting potential antiviral properties .

Table 2: Molecular Docking Results for TMG Derivatives

| Derivative | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| TMG | -7.5 | Cys145, His41 |

| Palmitoyl-MGP Esters | -8.2 | MET165, GLY143 |

Case Study: Urinary Tract Infections

In a study focused on urinary tract infections (UTIs), TMG was evaluated for its ability to inhibit the adhesion of Proteus mirabilis to uroepithelial cells. The results indicated that TMG could effectively reduce bacterial adhesion, which is a critical step in UTI pathogenesis . This suggests that TMG may have therapeutic potential in preventing recurrent UTIs.

Case Study: Cancer Research

Research has also explored the role of TMG in cancer biology, particularly regarding its interaction with galectin-1, a lectin involved in tumor progression and metastasis. TMG's ability to bind to galectin-1 suggests that it may modulate tumor cell behavior by influencing apoptosis and cell proliferation pathways .

Q & A

Q. What are the standard synthetic routes for Methyl-1-thio-beta-D-galactopyranoside, and how can purity be optimized?

this compound is typically synthesized via regioselective glycosylation. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzyl groups to block reactive sites (e.g., 2,3,4,6-tetra-O-benzyl protection) .

- Thioglycoside formation : React the protected galactopyranose with methylthiolating agents (e.g., methylthioacetate) under acidic conditions.

- Deprotection : Remove protecting groups using catalytic hydrogenation (for benzyl groups) or alkaline hydrolysis (for acetyl groups).

Q. Purity optimization :

- Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients for separation .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.

- Quality control : Validate purity (>99%) via NMR (absence of extra peaks) and mass spectrometry (expected molecular ion) .

Q. How is this compound characterized using spectroscopic methods?

- NMR spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode should show [M+Na]⁺ or [M+H]⁺ peaks matching theoretical m/z.

- Optical rotation : Measure specific rotation ([α]D) to confirm stereochemical integrity (e.g., compare to literature values for β-D-galactopyranosides) .

Advanced Research Questions

Q. How to address low yields in glycosylation reactions using this compound as a donor?

Low yields often stem from competing side reactions (e.g., hydrolysis, aglycone transfer). Mitigation strategies:

- Activation conditions : Optimize promoters (e.g., NIS/TfOH vs. Ph₂SO/Tf₂O) to enhance donor reactivity .

- Solvent selection : Use anhydrous dichloromethane or toluene to minimize water-induced hydrolysis.

- Temperature control : Perform reactions at –20°C to stabilize reactive intermediates .

- Protecting group strategy : Use electron-withdrawing groups (e.g., acetyl) to improve leaving-group ability .

Example troubleshooting : If hydrolysis dominates, pre-dry solvents over molecular sieves and use inert atmosphere (Ar/N₂).

Q. What are the common impurities encountered during synthesis, and how are they identified and resolved?

Common impurities :

- Unprotected intermediates : Residual hydroxyl groups due to incomplete protection (detected via IR spectroscopy at ~3400 cm⁻¹) .

- Anomeric byproducts : α/β mixtures from poor stereocontrol (resolved via column chromatography) .

- Thiol oxidation products : Sulfoxides or disulfides (identified via LC-MS with +16 or +32 m/z shifts) .

Q. Resolution methods :

- HPLC-DAD : Use reverse-phase columns to separate isomers (e.g., α vs. β anomers).

- TLC monitoring : Employ silica plates with 5:1 ethyl acetate/hexane to track reaction progress .

Q. How can this compound be used to study β-galactosidase enzyme kinetics?

This compound acts as a substrate analog or inhibitor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.